molecular formula C16H19BrFN3O2S B1286095 5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine CAS No. 799842-07-2

5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine

Numéro de catalogue: B1286095
Numéro CAS: 799842-07-2
Poids moléculaire: 416.3 g/mol
Clé InChI: PHEVHIWIKJRWDB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine (CAS: 799842-07-2) is a brominated pyrimidine derivative widely used as a key intermediate in synthesizing rosuvastatin calcium, a cholesterol-lowering drug. Structurally, it features a bromomethyl group at the 5-position, a 4-fluorophenyl substituent at the 4-position, and a methyl(methylsulfonyl)amino group at the 2-position of the pyrimidine core. Its molecular formula is C₁₆H₁₉BrFN₃O₂S, with a molecular weight of 416.31 g/mol. The compound is a white to off-white crystalline powder with ≥98.5% purity and is commercially available from suppliers such as Nanjing Frochem Tech. Co., Ltd. and LEAP Chem . Its bromomethyl group renders it reactive in alkylation and Wittig reactions, making it critical for constructing the heptenoic acid side chain of rosuvastatin .

Propriétés

IUPAC Name

N-[5-(bromomethyl)-4-(4-fluorophenyl)-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrFN3O2S/c1-10(2)14-13(9-17)15(11-5-7-12(18)8-6-11)20-16(19-14)21(3)24(4,22)23/h5-8,10H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEVHIWIKJRWDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1CBr)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrFN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586274
Record name N-[5-(Bromomethyl)-4-(4-fluorophenyl)-6-(propan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799842-07-2
Record name N-[5-(Bromomethyl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=799842-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[5-(Bromomethyl)-4-(4-fluorophenyl)-6-(propan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Activité Biologique

5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine, also known as Rosuvastatin Impurity 103 (CAS No. 799842-07-2), is a compound primarily recognized as an impurity in the synthesis of Rosuvastatin, a widely used cholesterol-lowering medication. This article delves into its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C16_{16}H19_{19}BrFN3_3O2_2S
  • Molecular Weight : 416.31 g/mol
  • Density : 1.5 ± 0.1 g/cm³
  • Boiling Point : 531.2 ± 60.0 °C at 760 mmHg

Biological Activity Overview

The biological activity of this compound has been explored mainly in the context of its role as an impurity in Rosuvastatin synthesis. Several studies have indicated that the structural components of this compound may contribute to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar pyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidines have shown effectiveness against various bacterial strains, suggesting potential for this compound as an antimicrobial agent.

Enzyme Inhibition

Studies have shown that certain pyrimidine derivatives can inhibit enzymes like β-glucuronidase, which plays a role in drug metabolism and excretion. The structure-activity relationship (SAR) analysis indicates that modifications on the pyrimidine ring can enhance enzyme inhibition potency.

CompoundIC50_{50} (µM)Activity
Compound 242.8 ± 0.10Strong β-glucuronidase inhibitor
D-saccharic acid45.75 ± 2.16Standard comparison

Case Studies and Research Findings

  • Anticonvulsant Properties : A study on thiazole-bearing molecules demonstrated that similar compounds could exhibit anticonvulsant activity, providing a basis for investigating the potential neurological effects of this pyrimidine derivative .
  • Cytotoxic Activity : In vitro studies have shown that certain related compounds possess cytotoxic effects against cancer cell lines, indicating a possible avenue for cancer treatment research .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrimidine derivatives have revealed that specific substitutions on the phenyl and pyrimidine rings significantly influence biological activity, including antimicrobial and anticancer properties .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Differences

Compound Name Substituent at Pyrimidine 5-Position CAS Number Key Applications
Target Compound (Bromomethyl derivative) -CH₂Br 799842-07-2 Wittig reaction intermediate for rosuvastatin
4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-yl-methanol -CH₂OH 147118-36-3 Oxidation intermediate for aldehyde synthesis
4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxaldehyde -CHO 147118-37-4 Aldehyde precursor for further derivatization
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate -COOCH₃ Not provided Crystallography studies; hydrogen-bonded networks

Key Observations :

  • Reactivity : The bromomethyl group in the target compound enables alkylation and phosphonium salt formation (e.g., {[4-(4-fluorophenyl)...}phosphonium bromide, CAS RN in ), critical for Wittig reactions . In contrast, the hydroxymethyl (-CH₂OH) and aldehyde (-CHO) derivatives are less reactive but serve as intermediates for oxidation or further functionalization .
  • Crystallinity : The methyl carboxylate derivative exhibits distinct hydrogen-bonding patterns (C-H⋯O interactions), forming six- and seven-membered rings in its crystal lattice, which may influence solubility and stability .

Pharmacologically Active Derivatives

Table 2: Calcium Salts and Their Roles

Compound Name Structure CAS Number Role in Rosuvastatin Synthesis
Calcium bis[(E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate] Dihydroxyheptenoate calcium salt 147098-20-2 Rosuvastatin calcium (active ingredient)
{[4-(4-Fluorophenyl)...}phosphonium bromide () Phosphonium salt with bromine Not provided Wittig reagent for rosuvastatin side chain

Key Observations :

  • The target compound’s bromomethyl group is essential for generating the phosphonium salt (), which reacts with ketones in Wittig reactions to form the unsaturated heptenoic acid chain of rosuvastatin .
  • The calcium salt derivatives are pharmacologically active, highlighting how structural modifications (e.g., esterification and salt formation) convert intermediates into therapeutic agents .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Property Target Compound 5-yl-Methanol Derivative Methyl Carboxylate
Boiling Point 531.18°C Not reported Not reported
Density 1.466 g/cm³ Not reported Not reported
Hydrogen Bond Acceptor 5 5 6
LogP (XLogP3) 3.2 Estimated lower (~2.5) 2.8 (calculated)

Key Observations :

  • The bromine atom in the target compound increases molecular weight and density compared to non-halogenated analogs.

Q & A

Q. Methodological Answer :

  • Design of Experiments (DoE) : Use statistical models (e.g., response surface methodology) to balance variables like temperature, solvent polarity (e.g., DCM vs. THF), and stoichiometry of brominating agents .
  • Radical Inhibitors : Add inhibitors like BHT (butylated hydroxytoluene) to suppress unwanted radical side reactions that may degrade the sulfonamide group.
  • Low-Temperature Control : Conduct bromination at −20°C to slow down competing pathways while maintaining selectivity for the hydroxymethyl→bromomethyl conversion .

Validation : Monitor via in-situ IR spectroscopy for real-time tracking of bromine incorporation.

Advanced: How do electronic effects of substituents (e.g., 4-fluorophenyl, methylsulfonylamino) influence the compound’s reactivity in cross-coupling reactions?

Q. Methodological Answer :

  • Electron-Withdrawing Effects : The 4-fluorophenyl and methylsulfonylamino groups deactivate the pyrimidine ring, reducing reactivity in electrophilic substitutions. However, they stabilize intermediates in nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling) by lowering electron density at the C5 bromomethyl site .
  • Steric Hindrance : The isopropyl group at C6 may hinder coupling reactions; use bulky ligands (e.g., SPhos) to mitigate steric effects in palladium-catalyzed reactions .

Case Study : In Suzuki couplings, the bromomethyl group reacts selectively over the sulfonamide moiety when using Pd(PPh₃)₄ and K₂CO₃ in toluene/water .

Advanced: What strategies mitigate hydrolytic instability of the bromomethyl group during storage?

Q. Methodological Answer :

  • Anhydrous Storage : Store under argon or nitrogen at −20°C in amber vials to prevent moisture ingress.
  • Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to stabilize the bromomethyl group.
  • Stability Studies : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation pathways (e.g., hydrolysis to hydroxymethyl derivatives) .

Advanced: How can computational modeling predict the compound’s binding affinity in biological targets (e.g., enzyme inhibition)?

Q. Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases). The fluorophenyl group often engages in π-π stacking with aromatic residues, while the sulfonamide forms hydrogen bonds .
  • MD Simulations : Run molecular dynamics (GROMACS) to assess conformational stability of the pyrimidine core in binding pockets.
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ values) with inhibitory activity to guide structural modifications .

Advanced: What are the challenges in scaling up the synthesis from milligram to kilogram quantities?

Q. Methodological Answer :

  • Process Chemistry : Replace batch bromination with continuous-flow systems to improve heat/mass transfer and reduce exothermic risks .
  • Purification : Use simulated moving bed (SMB) chromatography for large-scale separation of diastereomers/byproducts.
  • Regulatory Compliance : Ensure bromine waste streams meet EPA guidelines via neutralization with Na₂S₂O₃ .

Advanced: How does the compound’s solid-state packing (e.g., hydrogen bonding) affect its solubility and crystallinity?

Q. Methodological Answer :

  • Crystal Engineering : X-ray data (e.g., C–H···O and C–H···π interactions in pyrimidine derivatives) reveal that weak hydrogen bonds dominate packing, leading to low aqueous solubility. Co-crystallization with succinic acid improves dissolution .
  • Polymorph Screening : Use solvent-drop grinding to identify metastable polymorphs with higher solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine
Reactant of Route 2
5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.